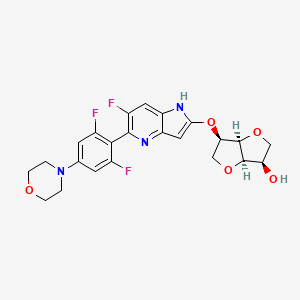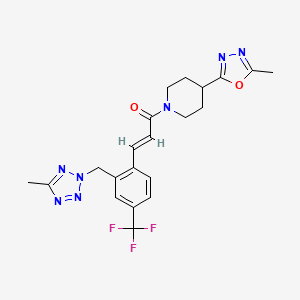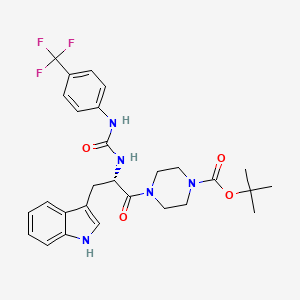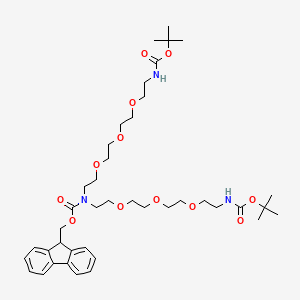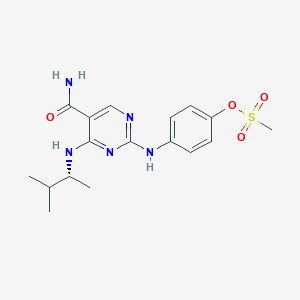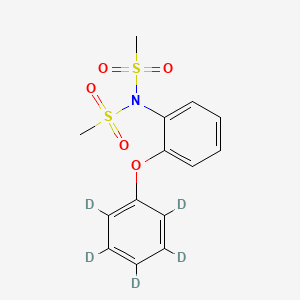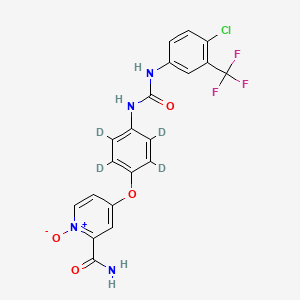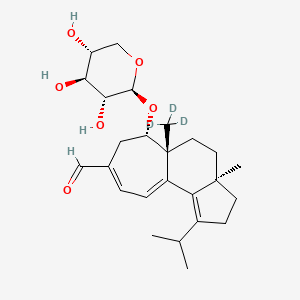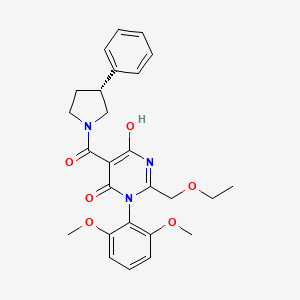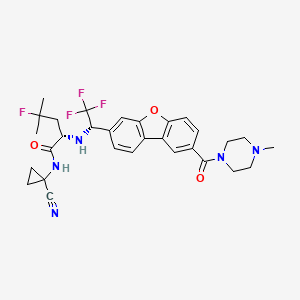
Cathepsin K inhibitor 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cathepsin K inhibitor 2 is a compound designed to inhibit the activity of cathepsin K, a cysteine protease highly expressed by osteoclasts. Cathepsin K plays a crucial role in the degradation of type I collagen, the major component of the organic bone matrix. Inhibition of cathepsin K has been shown to increase bone mass, improve bone microarchitecture, and enhance bone strength .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cathepsin K inhibitor 2 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may include the use of protecting groups, selective deprotection, and coupling reactions under specific conditions such as controlled temperature and pH. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions: Cathepsin K inhibitor 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Substitution reactions can be used to introduce different substituents into the molecule, altering its properties and activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .
科学的研究の応用
Cathepsin K inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cysteine proteases and their role in various biochemical pathways.
Biology: Employed in research to understand the role of cathepsin K in bone resorption and other physiological processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as osteoporosis, cancer, and other conditions involving excessive bone resorption.
Industry: Utilized in the development of new drugs and therapeutic agents targeting cathepsin K.
作用機序
Cathepsin K inhibitor 2 exerts its effects by binding to the active site of cathepsin K, thereby preventing the enzyme from degrading type I collagen. This inhibition leads to decreased bone resorption and increased bone mineral density. The molecular targets involved include the active site residues of cathepsin K, and the pathways affected include those related to bone remodeling and resorption .
類似化合物との比較
Cathepsin K inhibitor 2 is unique in its high selectivity and potency compared to other cathepsin K inhibitors. Similar compounds include:
Relacatib: Another cathepsin K inhibitor with a different chemical structure and mechanism of action.
Balicatib: Known for its ability to inhibit multiple cathepsins, including cathepsin K.
Odanacatib: A highly selective cathepsin K inhibitor that has been extensively studied for its therapeutic potential.
This compound stands out due to its specific binding affinity and effectiveness in preclinical and clinical studies, making it a promising candidate for further development and research .
特性
分子式 |
C30H33F4N5O3 |
|---|---|
分子量 |
587.6 g/mol |
IUPAC名 |
(2S)-N-(1-cyanocyclopropyl)-4-fluoro-4-methyl-2-[[(1S)-2,2,2-trifluoro-1-[8-(4-methylpiperazine-1-carbonyl)dibenzofuran-3-yl]ethyl]amino]pentanamide |
InChI |
InChI=1S/C30H33F4N5O3/c1-28(2,31)16-22(26(40)37-29(17-35)8-9-29)36-25(30(32,33)34)18-4-6-20-21-14-19(5-7-23(21)42-24(20)15-18)27(41)39-12-10-38(3)11-13-39/h4-7,14-15,22,25,36H,8-13,16H2,1-3H3,(H,37,40)/t22-,25-/m0/s1 |
InChIキー |
DDOOKZPBYMCQNP-DHLKQENFSA-N |
異性体SMILES |
CC(C)(C[C@@H](C(=O)NC1(CC1)C#N)N[C@@H](C2=CC3=C(C=C2)C4=C(O3)C=CC(=C4)C(=O)N5CCN(CC5)C)C(F)(F)F)F |
正規SMILES |
CC(C)(CC(C(=O)NC1(CC1)C#N)NC(C2=CC3=C(C=C2)C4=C(O3)C=CC(=C4)C(=O)N5CCN(CC5)C)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



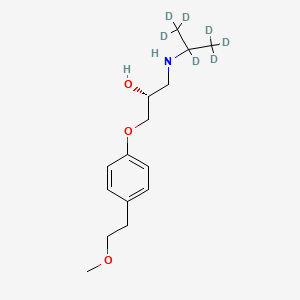
![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)
